molecular formula C8H7FN2 B8804141 6-Fluoro-3-methylimidazo[1,5-A]pyridine

6-Fluoro-3-methylimidazo[1,5-A]pyridine

Cat. No.: B8804141
M. Wt: 150.15 g/mol
InChI Key: YIEUWYVVNJYBQZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylimidazo[1,5-A]pyridine is a fluorinated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. The fluorine atom at position 6 and the methyl group at position 3 confer distinct electronic and steric properties, influencing its chemical reactivity, photophysical behavior, and biological interactions.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7FN2/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,1H3

InChI Key

YIEUWYVVNJYBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Cysteine Protease Inhibition

Imidazo[1,5-a]pyridine derivatives, such as 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a), exhibit potent inhibition of papain-family cysteine proteases, with Ki values of 13.75–99.30 µM and IC50 values of 13.40–96.50 µM . The 6-Fluoro-3-methyl analog may enhance binding affinity due to fluorine’s electronegativity (improving hydrophobic interactions) and the methyl group’s steric stabilization.

EGFR Tyrosine Kinase Inhibition

Imidazo[1,5-a]pyridine derivatives have been compared to clinical drugs like erlotinib and osimertinib. Computational studies reveal that substituents at positions 3 and 6 significantly affect binding free energies . For example:

Compound Binding Free Energy (kcal/mol) Reference
Erlotinib -10.2
Osimertinib -12.5
Imidazo[1,5-a]pyridine D1 -9.8
Antibacterial Activity

Derivatives like 3a show MIC50 values of 0.6–1.4 µg/mL against Gram-positive and Gram-negative bacteria . Fluorine’s lipophilicity in the 6-position may enhance membrane permeability, while the methyl group at position 3 could reduce metabolic degradation.

Photophysical Properties

Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromism and large Stokes shifts (>100 nm) , making them suitable as membrane probes . For example:

Compound λabs (nm) λem (nm) Stokes Shift (nm) Reference
Monomer 1 350 450 100
Dimer 3 370 520 150

The 6-Fluoro substituent in 6-Fluoro-3-methylimidazo[1,5-a]pyridine may redshift absorption/emission due to electron-withdrawing effects, while the methyl group could stabilize the excited state.

Coordination Chemistry

Imidazo[1,5-a]pyridine derivatives act as N–N bidentate ligands for metals like Zn(II) and Cu(II), forming 1D/2D coordination polymers . Substituents influence geometry and stability:

Ligand Metal Coordination Geometry Application Reference
1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene Zn(II) Linear 1D polymer Luminescent materials
This compound (hypothetical) Cu(II) Square planar (predicted) Catalysis/Sensing

The fluorine atom may increase Lewis acidity at the metal center, while the methyl group could sterically modulate ligand flexibility.

Structural Analogues and Substituent Effects

Halogenated Derivatives
  • 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine : The iodine atom enhances polarizability for optoelectronics, while the trifluoromethyl group boosts metabolic stability .
Neuroprotective Agents

Thiohydantoins with thioxohexahydroimidazo[1,5-a]pyridine moieties (e.g., compound (−)-3) exhibit 68.63% cell viability in neuroprotection assays, suggesting the imidazo core’s versatility .

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